molecular formula C32H33N3O7 B1142138 5'-DMT-Ac-rC CAS No. 121058-82-0

5'-DMT-Ac-rC

Cat. No.: B1142138
CAS No.: 121058-82-0
M. Wt: 571.62
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a complex organic compound with the molecular formula C32H33N3O8 It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA

Mechanism of Action

Target of Action

The primary target of 5’-DMT-Ac-rC, also known as Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- or 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine, is the DNA or RNA synthesis process . This compound is a modified nucleoside used in the synthesis of oligonucleotides .

Mode of Action

5’-DMT-Ac-rC interacts with its targets by being incorporated into the oligonucleotide chain during synthesis . It contains a 5’ DMT (Dimethoxytrityl) and the nucleoside cytidine © with Acetyl (Ac) base protection . These protecting groups are designed specifically to protect the RNA during the chemical synthesis process .

Biochemical Pathways

The biochemical pathway affected by 5’-DMT-Ac-rC is the oligonucleotide synthesis pathway . By being incorporated into the oligonucleotide chain, it influences the formation of DNA or RNA .

Pharmacokinetics

As a phosphoramidite used in oligonucleotide synthesis, it is likely that its bioavailability is primarily determined by the efficiency of its incorporation into the oligonucleotide chain during synthesis .

Result of Action

The result of 5’-DMT-Ac-rC’s action is the successful synthesis of oligonucleotides with the desired sequence . The presence of the protecting groups ensures the integrity of the RNA during the synthesis process, leading to the production of full-length product .

Action Environment

The action of 5’-DMT-Ac-rC is influenced by the conditions of the oligonucleotide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- typically involves multiple steps, starting from cytidineCommon reagents used in these steps include acetic anhydride for acetylation and various protecting groups such as dimethoxytrityl (DMT) for hydroxyl protection .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated synthesizers for oligonucleotide synthesis. The process is optimized for high yield and purity, often involving chromatographic purification steps to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.

Scientific Research Applications

Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N4-Acetyl-5’-O-DMT-2’-O-methylcytidine: Similar in structure but with a methyl group at the 2’ position.

    N4-Acetyl-5’-O-DMT-2’-O-propynylcytidine: Contains a propynyl group at the 2’ position.

    N4-Benzoyl-5’-O-DMT-2’-deoxycytidine: Features a benzoyl group instead of an acetyl group.

Properties

IUPAC Name

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39)/t26-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQGZOMSSIQDMD-PYYPWFDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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